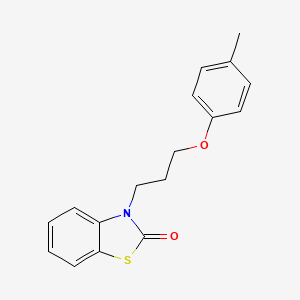

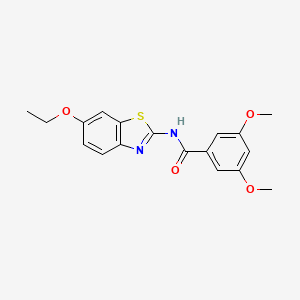

3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one”, also known as BPO-27, is a chemical compound that has been studied for various biological and technological applications. It has a molecular formula of C17H17NO3 and a molecular weight of 283.32g/mol .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been described in the literature . The starting tricyclic lactam was synthesized according to previously described literature procedures . Subsequent treatment of the lactam with a titanium-amine complex formed from the addition of titanium tetrachloride to the monosubstituted piperazine furnished the title compound in respectable yield .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known to be a solid . More specific properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Benzothiazole derivatives, including structures similar to 3-(3-p-Tolyloxy-propyl)-3H-benzothiazol-2-one, are pivotal in synthetic chemistry for their roles in facilitating complex reactions and serving as core structures for further chemical modification. Raghavendra et al. (2011) illustrated the efficiency of propylphosphonic anhydride (T3P) in the one-pot synthesis of benzothiazoles from alcohols, highlighting the broad functional group tolerance and excellent yields achievable with this method (Raghavendra et al., 2011). Similarly, Wen et al. (2012) demonstrated the use of T3P for the cyclization of o-aminobenzenethiol with carboxylic acids under microwave irradiation, providing an efficient route to synthesize benzothiazoles (Wen et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting properties. Hu et al. (2016) synthesized benzothiazole derivatives to investigate their effect against steel corrosion in acidic solutions, finding them to offer high inhibition efficiencies and stability (Hu et al., 2016).

Materials Science and Sensing Applications

In the realm of materials science, benzothiazole-based compounds have been explored for their unique photophysical properties. Li et al. (2018) designed a benzothiazole-based aggregation-induced emission luminogen (AIEgen) that exhibited multifluorescence emissions and was used as a ratiometric fluorescent chemosensor for pH detection, showcasing its potential in biosamples and environmental sensing (Li et al., 2018).

Antitumor Applications

The development of benzothiazole derivatives as antitumor agents has been a significant area of research. Bradshaw and Westwell (2004) reviewed the antitumor benzothiazole prodrug, Phortress, detailing its selective uptake, binding, and induction of cell death mechanisms in sensitive cells, which underscored the therapeutic potential of benzothiazole derivatives in cancer treatment (Bradshaw & Westwell, 2004).

Antimicrobial and Anti-inflammatory Applications

Kendre et al. (2015) synthesized novel benzothiazole derivatives and evaluated them for antimicrobial and anti-inflammatory activities, highlighting the chemical versatility and potential therapeutic applications of benzothiazole compounds (Kendre et al., 2015).

Eigenschaften

IUPAC Name |

3-[3-(4-methylphenoxy)propyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-13-7-9-14(10-8-13)20-12-4-11-18-15-5-2-3-6-16(15)21-17(18)19/h2-3,5-10H,4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYNPDOZYJXRTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methoxypyridin-3-yl)methanone](/img/structure/B2876762.png)

![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)

methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)

![7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876771.png)

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)